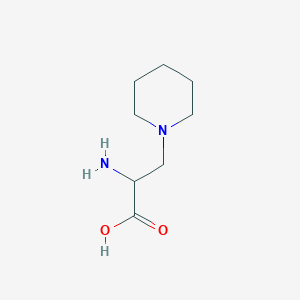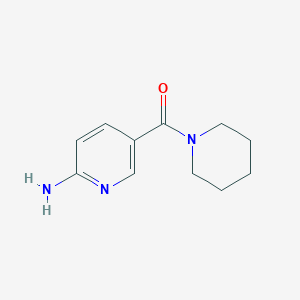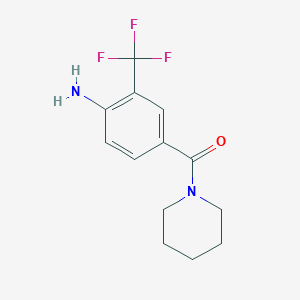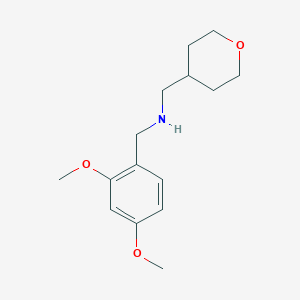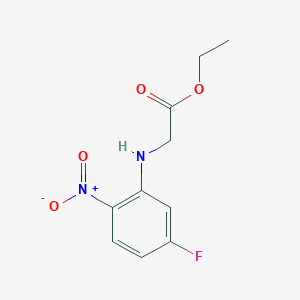![molecular formula C12H14BrNO3 B7858746 ethyl 3-[(3-bromobenzoyl)amino]propanoate](/img/structure/B7858746.png)
ethyl 3-[(3-bromobenzoyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 3-[(3-bromobenzoyl)amino]propanoate is a chemical compound with the CAS number 1116115-91-3. It is used in various scientific research applications due to its unique properties and potential benefits in different fields such as chemistry, biology, medicine, and industry .
Métodos De Preparación
The preparation of ethyl 3-[(3-bromobenzoyl)amino]propanoate involves synthetic routes and specific reaction conditions. One common method is the chemical reduction method, which uses reducing agents like glutathione at room temperature. This method produces selenium nanoparticles in the size range of 80-100 nm . Another approach involves the use of exopolysaccharides from Enterococcus faecium MC-5, which results in well-distributed selenium nanoparticles with good thermal stability and antimicrobial properties .
Análisis De Reacciones Químicas
ethyl 3-[(3-bromobenzoyl)amino]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium selenite, bovine serum albumin, and glutathione . The major products formed from these reactions are selenium nanoparticles, which exhibit unique properties such as low toxicity, better reactivity, and high biological activities .
Aplicaciones Científicas De Investigación
ethyl 3-[(3-bromobenzoyl)amino]propanoate has a wide range of scientific research applications. In chemistry, it is used for its antioxidative and pro-oxidative effects. In biology, it plays a crucial role in cellular defense against free radical oxidation and is involved in various selenium-dependent processes . In medicine, it is used for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities . In industry, it is used in the production of selenium-enriched products and as a catalyst in organic reactions .
Mecanismo De Acción
The mechanism of action of ethyl 3-[(3-bromobenzoyl)amino]propanoate involves its role as an active component of many enzymes and proteins. It has antioxidative properties and is involved in the regulation of metabolic enzymes. Selenium, the key element in this compound, is a component of glutathione peroxidase enzyme, which protects cell components from oxidative damage . It also plays a role in reducing oxidative stress, inducing apoptotic events, and enhancing chemotherapeutic activity .
Comparación Con Compuestos Similares
ethyl 3-[(3-bromobenzoyl)amino]propanoate can be compared with other selenium compounds such as selenomethionine, selenocysteine, and sodium selenite. While all these compounds contain selenium, this compound is unique due to its specific preparation methods and applications. Selenomethionine and selenocysteine are organic forms of selenium, while sodium selenite is an inorganic form. This compound, with its unique properties and applications, stands out among these compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique properties, preparation methods, and mechanism of action make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
ethyl 3-[(3-bromobenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-2-17-11(15)6-7-14-12(16)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGLDLCSHSHWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
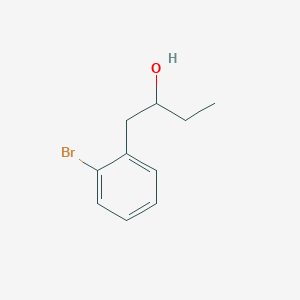
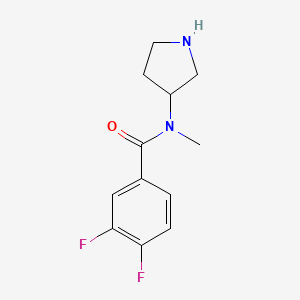
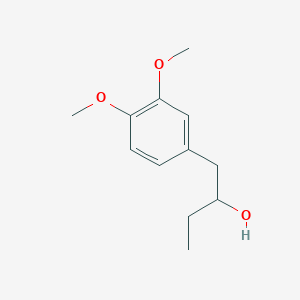
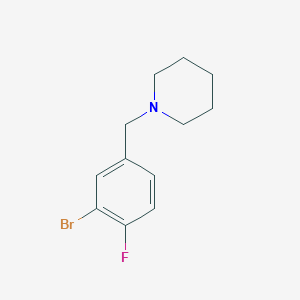
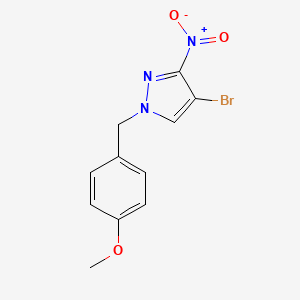
![2-Amino-5-[(4-methoxyphenyl)methoxy]benzamide](/img/structure/B7858718.png)
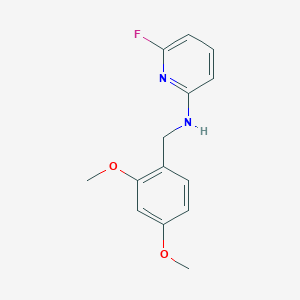
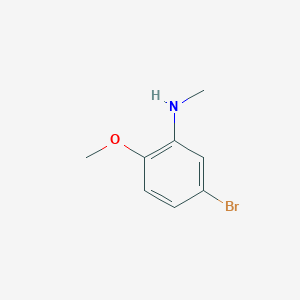
![4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid](/img/structure/B7858731.png)
